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Introduction
1-Propionyl-d-lysergic acid diethylamide (1P-LSD) is a synthetic lysergamide and a derivative

of lysergic acid diethylamide (LSD) that has emerged as a new psychoactive substance (NPS).

[1][2] Structurally, it is an analogue of LSD with a propionyl group attached to the indole

nitrogen. Evidence from both animal and human studies strongly indicates that 1P-LSD

functions as a prodrug, being rapidly metabolized to LSD in the body.[3][4] This metabolic

conversion is a critical consideration for its analytical determination. Due to the high potency of

LSD and its derivatives, with typical doses in the microgram range, highly sensitive and specific

analytical methods are required for their detection and quantification in biological matrices like

serum.[1][2]

This application note provides a detailed, validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method for the simultaneous quantification of 1P-LSD and its

primary metabolite, LSD, in human serum. The described protocol is designed for researchers

in forensic toxicology, clinical chemistry, and drug development who require a robust and

reliable method for pharmacokinetic studies or the analysis of intoxication cases. The
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methodology is grounded in established principles of bioanalytical method validation as

outlined by regulatory bodies such as the FDA and EMA.[5][6][7][8]

Principle of the Method
The method employs a liquid-liquid extraction (LLE) procedure to isolate 1P-LSD, LSD, and an

internal standard (IS), LSD-d3, from the complex serum matrix. This sample preparation step

effectively removes proteins and other interfering substances. The cleaned extract is then

analyzed by an ultra-high-performance liquid chromatography (UHPLC) system coupled to a

triple quadrupole tandem mass spectrometer (MS/MS). Chromatographic separation is

achieved on a biphenyl stationary phase, which offers unique selectivity for these compounds.

The mass spectrometer operates in the positive electrospray ionization (ESI+) mode, with

detection performed using Multiple Reaction Monitoring (MRM). This MRM approach ensures

exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions

for each analyte.

Materials and Reagents
Reference Standards: 1P-LSD, LSD, and LSD-d3 (Internal Standard). All standards should

be of high purity (≥98%).

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (HPLC grade),

1-Chlorobutane (HPLC grade).

Reagents: Formic acid (LC-MS grade), Ammonium acetate (reagent grade), Sodium

carbonate, Sodium bicarbonate, Sodium fluoride.

Water: Deionized water, 18 MΩ·cm or higher purity.

Biological Matrix: Drug-free, pooled human serum. Sourced from accredited vendors.

Labware: Borosilicate glass test tubes, microcentrifuge tubes, volumetric flasks, analytical

balance.

Instrumentation
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UHPLC System: A system capable of generating pressures up to 1000 bar (e.g., Shimadzu

Nexera LC, Waters Acquity UPLC).

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 5500,

Waters Xevo TQ-S).

Nitrogen Generator: For source and collision gases.

Centrifuge: Capable of reaching at least 3000 x g.

Evaporator: Nitrogen evaporator with temperature control.

Preparation of Solutions
Stock and Working Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol

to create individual stock solutions. Store in amber glass vials at -20°C.

Working Standard Solutions: Prepare intermediate and working standard solutions by serial

dilution of the stock solutions with a 50:50 methanol/water mixture. These solutions are used

to spike calibrators and quality control (QC) samples.

Internal Standard (IS) Working Solution (10 ng/mL): Dilute the LSD-d3 stock solution in a

50:50 methanol/water mixture.

Calibrators and Quality Control (QC) Samples
Prepare a series of calibrators by spiking blank human serum with the appropriate working

standard solutions. A typical calibration range is 0.015 to 0.4 ng/mL.[1][9]

Prepare QC samples in blank human serum at a minimum of three concentration levels: Low

(e.g., 0.045 ng/mL), Medium (e.g., 0.15 ng/mL), and High (e.g., 0.3 ng/mL).

Detailed Experimental Protocol
Sample Handling and Stability Considerations
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1P-LSD is susceptible to hydrolysis to LSD, a process that can be catalyzed by enzymes in

serum and accelerated at higher temperatures.[1][9] Therefore, proper sample handling is

paramount.

Collection: Collect blood samples in tubes containing a preservative such as sodium fluoride

to inhibit enzymatic activity.[1][10]

Storage: Process samples to serum as soon as possible. Store serum samples at -20°C or

lower until analysis to minimize degradation.[9] Avoid repeated freeze-thaw cycles.

Sample Preparation: Liquid-Liquid Extraction (LLE)
Aliquot: To a 1.5 mL microcentrifuge tube, add 200 µL of serum sample, calibrator, or QC.

Add IS: Spike each tube with 20 µL of the 10 ng/mL LSD-d3 internal standard working

solution.

Alkalinize: Add 100 µL of 0.2 M sodium carbonate/bicarbonate buffer (pH 9) to each tube and

vortex briefly. This step ensures the analytes are in their non-ionized form, facilitating

extraction into an organic solvent.

Extraction: Add 1 mL of extraction solvent (e.g., 1-chlorobutane or ethyl acetate).[9][10]

Vortex vigorously for 2 minutes.

Centrifugation: Centrifuge the samples at 3000 x g for 5 minutes to separate the organic and

aqueous layers.

Transfer: Carefully transfer the upper organic layer to a clean glass tube.

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at

40°C.

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90%

Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution.

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
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LC-MS/MS Method Parameters
The following tables summarize the recommended starting conditions for the chromatographic

separation and mass spectrometric detection. Optimization may be required depending on the

specific instrumentation used.

Table 1: Chromatographic Conditions
Parameter Recommended Condition

Column
Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm

particle size)[2][9]

Guard Column
Biphenyl guard column, compatible with the

analytical column

Mobile Phase A
20 mM Ammonium Acetate in Water + 0.1%

Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 0.3 mL/min

Gradient Program

Start at 10% B, linear increase to 70% B over 8

min, hold for 1 min, return to 10% B and

equilibrate for 3 min.

Column Temperature 40°C

Injection Volume 10 µL

Run Time Approximately 12 minutes

Causality: A biphenyl column is recommended due to its unique pi-pi interactions, which

provide excellent separation for aromatic compounds like lysergamides, often resolving them

from endogenous matrix components more effectively than traditional C18 columns.[2][9]

Table 2: Mass Spectrometer Conditions and MRM
Transitions
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Parameter Recommended Condition

Ionization Mode Electrospray Ionization (ESI), Positive

IonSpray Voltage 5500 V

Source Temperature 500°C

Curtain Gas 30 psi

Collision Gas (CAD) Medium

Ion Source Gas 1 50 psi

Ion Source Gas 2 50 psi

Analyte
Precursor Ion

(m/z)

Product Ion

(m/z)

Collision

Energy (eV)
Purpose

1P-LSD 380.2 223.1 35 Quantifier

1P-LSD 380.2 281.1 30 Qualifier

LSD 324.2 223.1 35 Quantifier

LSD 324.2 197.1 40 Qualifier

LSD-d3 (IS) 327.2 226.1 35 Quantifier

Causality: Positive ESI is used because the lysergamide structure contains basic nitrogen

atoms that are readily protonated. The MRM transitions are selected for their specificity and

intensity. The quantifier transition is typically the most abundant product ion, providing

sensitivity, while the qualifier transition confirms the identity of the analyte.

Method Validation Summary
This method should be fully validated according to the principles outlined in the FDA and EMA

guidelines on bioanalytical method validation.[5][6][11] Key parameters and typical acceptance

criteria are summarized below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30590335/
https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-bioanalytical-method-validation_en.pdf
https://www.pharmacompass.com/pdf/party/content/quinta-analytica-sro-party-content-1562831578.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation Parameter Acceptance Criteria

Linearity
Calibration curve with at least 6 non-zero points.

Correlation coefficient (r²) ≥ 0.99.

Range

Lower Limit of Quantification (LLOQ) to Upper

Limit of Quantification (ULOQ). For this method,

a range of 0.015 ng/mL to 0.4 ng/mL has been

successfully validated.[1][9]

Accuracy

The mean concentration at each QC level

should be within ±15% of the nominal value

(±20% at LLOQ).

Precision
The coefficient of variation (CV) at each QC

level should not exceed 15% (20% at LLOQ).

LLOQ

The lowest concentration on the calibration

curve that can be quantified with acceptable

accuracy (±20%) and precision (≤20% CV).

Validated methods have achieved an LLOQ of

0.015 ng/mL.[1][9]

LOD

The lowest concentration that can be reliably

detected. Typically 0.005 ng/mL for both 1P-LSD

and LSD.[1][9]

Selectivity

No significant interfering peaks at the retention

times of the analytes and IS in at least six

different sources of blank matrix.

Matrix Effect

The effect of the matrix on ionization should be

assessed. The CV of the IS-normalized matrix

factor should be ≤15%.

Stability

Analyte stability must be demonstrated under

various conditions: freeze-thaw (e.g., 3 cycles),

short-term at room temperature, long-term at

-20°C, and in the autosampler. 1P-LSD shows

some hydrolysis to LSD at room temperature in

serum.[1][9]
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Experimental Workflow Diagram

Sample Preparation

LC-MS/MS Analysis

Data Processing

Serum Sample Receipt
(Stored at -20°C)

Aliquot 200 µL Serum

Spike with IS (LSD-d3)

Add pH 9 Buffer

Liquid-Liquid Extraction
(1-Chlorobutane)

Centrifuge

Transfer Organic Layer

Evaporate to Dryness

Reconstitute

Inject into UHPLC

Chromatographic Separation
(Biphenyl Column)

Electrospray Ionization (ESI+)

MRM Detection
(QqQ-MS/MS)

Peak Integration

Generate Calibration Curve
(Analyte/IS Ratio vs. Conc.)

Quantify 1P-LSD & LSD

Final Report

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Hydrolysis of 1P-LSD to its active metabolite, LSD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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